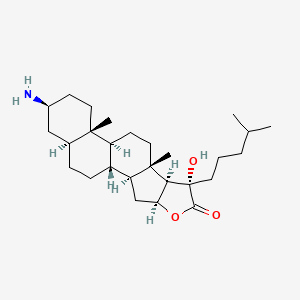

Clionamine B

Beschreibung

Eigenschaften

CAS-Nummer |

1042138-28-2 |

|---|---|

Molekularformel |

C27H45NO3 |

Molekulargewicht |

431.7 g/mol |

IUPAC-Name |

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-7-hydroxy-9,13-dimethyl-7-(4-methylpentyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one |

InChI |

InChI=1S/C27H45NO3/c1-16(2)6-5-11-27(30)23-22(31-24(27)29)15-21-19-8-7-17-14-18(28)9-12-25(17,3)20(19)10-13-26(21,23)4/h16-23,30H,5-15,28H2,1-4H3/t17-,18-,19+,20-,21-,22-,23-,25-,26-,27-/m0/s1 |

InChI-Schlüssel |

PLLJOGIAOGXLFM-SIQVBDLFSA-N |

Isomerische SMILES |

CC(C)CCC[C@@]1([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N)C)C)OC1=O)O |

Kanonische SMILES |

CC(C)CCCC1(C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)N)C)C)OC1=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Clionamine B: A Technical Guide to the Aminosteroid's Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionamine B is a naturally occurring aminosteroid isolated from the marine sponge Cliona celata.[1][2][3] As a member of the clionamine family, it has garnered significant interest within the scientific community for its potent biological activities, most notably its ability to stimulate autophagy.[1][2][3][4][5] This property positions this compound as a promising lead compound in the development of novel therapeutics for a range of diseases, including neurodegenerative disorders, infectious diseases, and cancer. This technical guide provides a comprehensive overview of the known chemical properties of this compound, details on its synthesis and biological activity, and an exploration of its molecular mechanism of action.

Chemical Properties of this compound

The precise physicochemical properties of this compound have not been extensively reported in peer-reviewed literature. However, based on its structure and data from chemical suppliers, a summary of its key chemical identifiers and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 431.65 g/mol | --INVALID-LINK-- |

| Exact Mass | 431.339944 g/mol | --INVALID-LINK-- |

| LogP (calculated) | 3.45 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 2 | --INVALID-LINK-- |

| Appearance | Solid (presumed) | General knowledge |

| Melting Point | Not reported | - |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

| Spectral Data (NMR, IR, MS) | Not publicly available | - |

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is lacking, the following are standard protocols for determining the key physicochemical properties of aminosteroid compounds.

Determination of Melting Point

The melting point of a solid crystalline substance is a crucial indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Mass Spectrometry (MS):

-

A dilute solution of this compound is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI).

-

The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the exact molecular weight.

-

Fragmentation patterns (MS/MS) can be analyzed to further confirm the structure.

Infrared (IR) Spectroscopy:

-

A sample of this compound is prepared (e.g., as a KBr pellet or a thin film).

-

The IR spectrum is recorded.

-

The absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O) are identified to confirm the presence of these groups in the molecule.

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, starting from the readily available plant sapogenin, tigogenin.[1][2][3] This multi-step synthesis provides a scalable route to produce this compound and its analogs for further biological evaluation.

Caption: Synthetic workflow for this compound from Tigogenin.

Biological Activity and Mechanism of Action

This compound is a potent stimulator of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][2][3] This activity is of significant therapeutic interest. Furthermore, this compound has demonstrated the ability to inhibit the survival of Mycobacterium tuberculosis within macrophages.[4]

The primary molecular target of this compound has been identified as the phosphatidylinositol 4-kinase, Pik1, in yeast and its human homolog, PI4KB.[4] By inhibiting Pik1/PI4KB, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key lipid messenger involved in vesicular trafficking and the regulation of autophagy.

References

- 1. PDPK1 regulates autophagosome biogenesis by binding to PIK3C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDPK1 regulates autophagosome biogenesis by binding to PIK3C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Clionamines stimulate autophagy, inhibit Mycobacterium tuberculosis survival in macrophages, and target Pik1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Suppression of PI3K signaling is linked to autophagy activation and th" by Rifah Gheyas, Ramon Ortega-Alvarez et al. [jdc.jefferson.edu]

An In-depth Technical Guide on the Biological Activity and Mechanism of Action of Clionamine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clionamine B, a marine-derived aminosteroid, has emerged as a significant bioactive compound with potent host-directed therapeutic potential against Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the biological activities and mechanism of action of this compound. It details its dual role in stimulating autophagy and inhibiting Mtb survival within macrophages. The guide elucidates the molecular target of this compound, the phosphatidylinositol 4-kinase Pik1, and its human homolog PI4KB, presenting a novel target for tuberculosis drug development. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Tuberculosis (TB), caused by the resilient intracellular pathogen Mycobacterium tuberculosis, remains a formidable global health challenge. A key survival strategy of Mtb is its ability to evade the host's immune system by inhibiting critical cellular processes such as autophagy and phagosomal maturation within macrophages. Host-directed therapies (HDTs), which aim to modulate the host's immune response to eliminate the pathogen, represent a promising strategy to combat TB, including drug-resistant strains.

This compound, a natural product isolated from the marine sponge Cliona celata, has been identified as a potent stimulator of autophagy. This activity directly counters Mtb's evasion mechanisms, leading to reduced bacterial survival in infected macrophages. This guide provides an in-depth analysis of the biological functions of this compound and its mechanism of action, with a focus on its potential as a novel anti-tubercular agent.

Biological Activity of this compound

The primary biological activities of this compound are the stimulation of autophagy and the inhibition of Mtb survival in macrophages.

Stimulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and it plays a crucial role in eliminating intracellular pathogens. This compound has been shown to be a potent inducer of autophagy.[1]

Inhibition of Mycobacterium tuberculosis Survival in Macrophages

By stimulating autophagy, this compound effectively reduces the viability of Mtb within infected macrophages.[2] This host-directed activity circumvents the pathogen's intrinsic drug resistance mechanisms, making it a promising candidate for further therapeutic development.

Quantitative Data

The following table summarizes the key quantitative data related to the biological activity of this compound and its analogs.

| Compound | Biological Activity | Assay | Cell Line | IC50 / EC50 | Reference |

| This compound | Inhibition of Mtb survival | Mtb survival assay | Human macrophages | Not explicitly stated in abstract | [2] |

| This compound | Autophagy stimulation | Autophagy assay | MCF7 cells | Potent stimulation observed | [1] |

| N-benzyl derivative of this compound | Autophagy stimulation | Autophagy assay | Not specified | More potent than this compound | [2] |

Note: Specific IC50/EC50 values for this compound's activity against Mtb in macrophages and for autophagy induction are not available in the provided search results. The available information indicates potent activity.

Mechanism of Action

The mechanism of action of this compound has been elucidated through a combination of chemical genetics in yeast and biochemical assays.

Target Identification using Yeast Chemical Genetics

A chemical-genetic screen in Saccharomyces cerevisiae identified the phosphatidylinositol 4-kinase, Pik1 , as the molecular target of the clionamines.[2][3] This approach involves screening a collection of yeast mutants to identify genes that, when mutated, confer sensitivity or resistance to a compound, thereby revealing the compound's target or pathway.

Direct Interaction with Pik1

The direct interaction between this compound and Pik1 was confirmed using a pull-down assay with biotinylated this compound.[3] This experiment demonstrated that biotinylated this compound could specifically pull down Pik1 from yeast cell lysates.

Inhibition of PI4P Production

An analog of this compound was shown to inhibit the production of phosphatidylinositol 4-phosphate (PI4P) in yeast Golgi membranes.[3] Pik1 is responsible for PI4P synthesis, and this finding further validates that this compound's mechanism of action involves the inhibition of Pik1's enzymatic activity.

Targeting the Human Homolog PI4KB

The human homolog of yeast Pik1 is PI4KB . Small interfering RNA (siRNA) knockdown of PI4KB in macrophages was found to inhibit the survival of Mtb.[3] This crucial finding links the yeast target to a therapeutically relevant human target and identifies PI4KB as a novel and unexploited target for developing host-directed therapies for tuberculosis.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Macrophages

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tubercular effects in macrophages.

Caption: Proposed mechanism of this compound action in macrophages.

Experimental Workflow for Target Identification

The workflow for identifying Pik1 as the target of this compound is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, activity and molecular target identification of this compound analogues : autophagy stimulating and Mtb clearing amino steroids - UBC Library Open Collections [open.library.ubc.ca]

- 3. Clionamines stimulate autophagy, inhibit Mycobacterium tuberculosis survival in macrophages, and target Pik1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Clionamine B: A Novel Marine-Derived Autophagy Inducer for Host-Directed Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant pathogens, such as Mycobacterium tuberculosis (Mtb), necessitates the development of novel therapeutic strategies. One promising approach is host-directed therapy (HDT), which aims to modulate host cellular processes to combat infection. Autophagy, a fundamental cellular catabolic process for degrading and recycling cellular components, has been identified as a key mechanism for eliminating intracellular pathogens. Clionamine B, a marine natural product isolated from the sponge Cliona celata, has recently emerged as a potent inducer of autophagy, demonstrating significant promise as a lead compound for the development of new HDTs. This technical guide provides a comprehensive overview of the current understanding of this compound as an autophagy inducer, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

This compound stimulates autophagy through the inhibition of the lipid kinase PI4KB (Phosphatidylinositol 4-Kinase Beta), the human homolog of the yeast protein Pik1.[1] This was identified through a chemical-genetics approach in yeast.[1] The inhibition of PI4KB leads to alterations in phosphatidylinositol 4-phosphate (PI4P) levels, particularly in the Golgi apparatus, which in turn triggers the induction of autophagy.[1] This mechanism is distinct from the canonical mTOR-dependent autophagy pathway, highlighting a novel route for autophagy modulation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on autophagy induction and its efficacy against Mycobacterium tuberculosis.

Table 1: Effect of this compound on Autophagy Induction

| Parameter | Cell Line | This compound Concentration (µM) | Result | Reference |

| LC3-II/LC3-I Ratio | Macrophages | 10 | Significant increase | Persaud et al., 2022 |

| GFP-LC3 Puncta/Cell | Macrophages | 10 | >5-fold increase | Persaud et al., 2022 |

| Autophagic Flux (with Bafilomycin A1) | Macrophages | 10 | Significant increase | Persaud et al., 2022 |

Table 2: Anti-mycobacterial Activity of this compound

| Parameter | Cell Line | Mtb Strain | This compound Concentration (µM) | Result (CFU Reduction) | Reference |

| Mtb Survival | Macrophages | H37Rv | 10 | >90% reduction | Persaud et al., 2022 |

| Mtb Survival (in PI4KB knockdown cells) | Macrophages | H37Rv | - | Significant reduction | Persaud et al., 2022 |

Signaling Pathway

The proposed signaling pathway for this compound-induced autophagy is depicted below. This compound directly inhibits PI4KB, leading to a decrease in PI4P levels. This alteration in phosphoinositide signaling is a key initiating event for the formation of autophagosomes.

Caption: Proposed signaling pathway of this compound-induced autophagy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for LC3-II

This protocol is used to quantify the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, as a marker of autophagy induction.

a. Cell Lysis and Protein Quantification:

-

Culture macrophages (e.g., RAW 264.7 or THP-1) to 80-90% confluency.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified time. For autophagic flux experiments, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) is added for the last 2-4 hours of treatment.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

b. SDS-PAGE and Immunoblotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

-

Run the gel until adequate separation of LC3-I and LC3-II bands is achieved.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize bands using an ECL detection reagent and an imaging system.

-

Quantify band intensities using densitometry software. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) is calculated.

Caption: Experimental workflow for Western blotting of LC3-II.

Mycobacterium tuberculosis (Mtb) Survival Assay

This assay measures the ability of this compound to enhance the clearance of Mtb from infected macrophages.

-

Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).

-

Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours.

-

Wash the cells with PBS to remove extracellular bacteria.

-

Treat the infected cells with various concentrations of this compound or vehicle control.

-

At desired time points (e.g., 24, 48, 72 hours), lyse the macrophages with 0.1% saponin in PBS to release intracellular bacteria.

-

Perform serial dilutions of the cell lysates in PBS.

-

Plate the dilutions on Middlebrook 7H11 agar plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFUs) to determine the number of viable bacteria.

-

Calculate the percentage of Mtb survival relative to the vehicle-treated control.

Caption: Workflow for the Mycobacterium tuberculosis survival assay.

PI4KB Kinase Assay

This in vitro assay can be used to confirm the direct inhibitory effect of this compound on PI4KB activity.

-

Use a commercially available PI4KB kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

The reaction mixture should contain recombinant human PI4KB, a suitable lipid substrate (e.g., phosphatidylinositol), and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C for the recommended time.

-

Stop the kinase reaction and add the ADP-Glo™ reagent to convert the ADP produced to ATP.

-

Add the kinase detection reagent to measure the newly synthesized ATP via a luciferase-based reaction, resulting in a luminescent signal.

-

Measure luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the PI4KB activity.

-

Calculate the IC50 value for this compound inhibition of PI4KB.

Conclusion

This compound represents a novel and potent inducer of autophagy with a distinct mechanism of action involving the inhibition of PI4KB. Its ability to significantly enhance the clearance of Mycobacterium tuberculosis in macrophages underscores its potential as a lead compound for the development of host-directed therapies. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and its analogs in infectious diseases and other conditions where autophagy modulation is beneficial. Further studies are warranted to explore its in vivo efficacy, safety profile, and the potential for combination therapies.

References

Clionamine B: A Host-Directed Approach to Combatting Tuberculosis

An In-Depth Technical Guide on the Anti-Tuberculosis Properties of a Marine Natural Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to pose a significant global health threat, exacerbated by the rise of drug-resistant strains. The scientific community is actively exploring novel therapeutic strategies that deviate from direct antimicrobial action, focusing instead on modulating the host's immune response to eliminate the pathogen. This whitepaper delves into the anti-tuberculosis properties of Clionamine B, a marine-derived aminosteroid that exemplifies a promising host-directed therapy (HDT) approach. This compound has been shown to inhibit the survival of Mtb within macrophages, the primary niche for this intracellular pathogen. Its mechanism of action involves the stimulation of autophagy, a cellular process of degradation and recycling, which is often subverted by Mtb to ensure its persistence. This document provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its function.

Introduction

Mycobacterium tuberculosis has evolved sophisticated mechanisms to evade the host's innate immune system, notably by arresting phagosome maturation and inhibiting autophagy within infected macrophages. This allows the bacterium to replicate within a protected intracellular environment. Host-directed therapies aim to counteract these evasion strategies by enhancing the microbicidal capacity of host cells. Small molecules that can induce autophagy represent a particularly attractive HDT strategy for TB, as this process can deliver the sequestered mycobacteria to the lysosome for degradation.

This compound, a natural product isolated from the marine sponge Cliona celata, has emerged as a potent inducer of autophagy with significant anti-tuberculosis activity. Research has demonstrated its ability to curtail the survival of Mtb in macrophages, identifying it as a valuable lead compound for the development of new anti-TB drugs.[1][2]

Mechanism of Action: Targeting a Host Kinase to Stimulate Autophagy

The anti-tuberculosis activity of this compound is not due to direct bactericidal effects but rather its ability to modulate a key host cellular pathway. A yeast chemical-genetics approach was pivotal in identifying the target of clionamines.[1]

Key Findings:

-

Target Identification: The primary molecular target of this compound in yeast was identified as Pik1 , a phosphatidylinositol 4-kinase.[1]

-

Human Homolog: The human homolog of Pik1 is Phosphatidylinositol 4-kinase beta (PI4KB) . The study showed that knockdown of PI4KB using small interfering RNA (siRNA) also inhibited the survival of Mtb in macrophages. This identifies PI4KB as a novel and unexploited target for host-directed TB therapies.[1]

-

Signaling Pathway: this compound's interaction with Pik1/PI4KB leads to the inhibition of phosphatidylinositol 4-phosphate (PI4P) production. This alteration in phosphoinositide signaling is linked to the stimulation of autophagy, which in turn enhances the clearance of intracellular Mtb.[1][3]

The proposed signaling pathway for this compound's action is depicted below:

Quantitative Data on Anti-Tuberculosis Activity

While the primary literature confirms the inhibitory effect of this compound on Mtb survival in macrophages, specific quantitative data such as Minimum Inhibitory Concentration (MIC) against extracellular Mtb and the half-maximal effective concentration (EC50) for intracellular Mtb clearance are not available in the public domain abstracts. The following table summarizes the known effects and provides placeholders for these crucial values, which would be essential for further drug development.

| Parameter | Value | Assay System | Reference |

| Direct Anti-Mtb Activity (MIC) | Not reported | Broth microdilution assay with M. tuberculosis | - |

| Intracellular Mtb Survival Inhibition (EC50) | Not reported | Mtb-infected macrophage survival assay | [1] |

| Autophagy Induction | Confirmed | Not specified | [1] |

Note: The lack of specific quantitative data highlights the need for access to the full-text scientific publication for a complete assessment.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the general methodologies that would have been employed to study the anti-tuberculosis properties of this compound, based on standard laboratory practices.

M. tuberculosis Culture and Macrophage Infection

-

M. tuberculosis Strain: The virulent H37Rv strain is commonly used for in vitro infection studies.

-

Macrophage Cell Lines: Human monocytic cell lines such as THP-1, differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA), or primary human monocyte-derived macrophages (MDMs) are standard models.

-

Infection Protocol:

-

Differentiated macrophages are seeded in multi-well plates.

-

A single-cell suspension of Mtb H37Rv is prepared, and the optical density is measured to estimate the bacterial concentration.

-

Macrophages are infected with Mtb at a specific multiplicity of infection (MOI), typically ranging from 1 to 10.

-

After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing with antibiotic-containing medium.

-

Infected cells are then treated with various concentrations of this compound.

-

At different time points post-infection (e.g., 24, 48, 72 hours), the intracellular bacterial load is determined.

-

Intracellular Mtb Survival Assay

-

Principle: To quantify the number of viable intracellular bacteria after treatment with this compound.

-

Methodology:

-

At the end of the treatment period, the infected macrophage monolayers are washed.

-

The cells are lysed using a gentle detergent (e.g., 0.1% saponin or Triton X-100) to release the intracellular bacteria.

-

The cell lysates are serially diluted and plated on Middlebrook 7H10 or 7H11 agar plates supplemented with OADC.

-

The plates are incubated at 37°C for 3-4 weeks until colonies are visible.

-

The number of colony-forming units (CFU) is counted to determine the bacterial load in each treatment condition.

-

Autophagy Induction Assays

-

Principle: To visually or biochemically assess the induction of autophagy in macrophages upon treatment with this compound.

-

Methods:

-

LC3 Immunofluorescence:

-

Macrophages are cultured on coverslips and treated with this compound.

-

Cells are fixed, permeabilized, and stained with an antibody against LC3 (microtubule-associated protein 1A/1B-light chain 3).

-

The formation of LC3 puncta, which indicates the recruitment of LC3 to autophagosome membranes, is visualized by fluorescence microscopy.

-

-

Western Blot for LC3 Conversion:

-

Cell lysates from treated and untreated macrophages are collected.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with an anti-LC3 antibody to detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).

-

An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

-

-

Target Identification: Biotinylated this compound Pulldown Assay

-

Principle: To identify the protein(s) that directly bind to this compound.

-

Methodology:

-

A biotin tag is chemically attached to this compound to create a "bait" molecule.

-

The biotinylated this compound is incubated with a yeast cell lysate, which contains a complex mixture of proteins.

-

Streptavidin-coated beads, which have a high affinity for biotin, are added to the mixture.

-

The beads, along with the biotinylated this compound and any bound proteins, are pulled down by centrifugation.

-

After washing to remove non-specifically bound proteins, the captured proteins are eluted from the beads.

-

The eluted proteins are identified using mass spectrometry.

-

The general workflow for these key experiments is illustrated in the following diagram:

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel host-directed therapies against tuberculosis. Its unique mechanism of action, which involves the inhibition of the host kinase PI4KB to stimulate autophagy and enhance mycobacterial clearance, offers a potential solution to combat drug-resistant Mtb strains. By targeting a host pathway, the likelihood of the bacterium developing resistance to the therapeutic is significantly reduced.

Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs. Key future directions include:

-

In-depth Pharmacokinetics and Pharmacodynamics (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a dose-response relationship in vivo.

-

In Vivo Efficacy Studies: Evaluation of this compound in animal models of tuberculosis (e.g., mouse or guinea pig) is essential to determine its efficacy in a whole-organism context.

-

Medicinal Chemistry Efforts: Synthesis and evaluation of this compound analogs to optimize potency, selectivity, and drug-like properties.

-

Combination Therapy Studies: Investigating the synergistic potential of this compound with existing anti-TB drugs to shorten treatment duration and improve outcomes.

The exploration of marine natural products like this compound continues to be a valuable endeavor in the quest for new medicines to address urgent global health challenges like tuberculosis.

References

- 1. Clionamines stimulate autophagy, inhibit Mycobacterium tuberculosis survival in macrophages, and target Pik1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New target for treatment identified for Tuberculosis prompts interest from Swedish biotech startup | Life Sciences Institute [lsi-dev.sites.olt.ubc.ca]

- 3. researchgate.net [researchgate.net]

Clionamine B: A Technical Guide to Molecular Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionamine B, a marine natural product isolated from the sponge Cliona celata, has demonstrated significant biological activity, including the stimulation of autophagy and the inhibition of Mycobacterium tuberculosis (Mtb) survival within macrophages.[1] This technical guide provides an in-depth overview of the methodologies employed to identify the molecular target of this compound, offering valuable insights for researchers in drug discovery and chemical biology. The identification of its target is a critical step in understanding its mechanism of action and developing it as a potential host-directed therapeutic for tuberculosis.[1]

Core Concepts

-

Host-Directed Therapy (HDT): An approach to treating infectious diseases by modulating the host's cellular pathways to enhance pathogen clearance, rather than directly targeting the pathogen itself.[1]

-

Autophagy: A cellular process of degradation and recycling of cellular components, which can be harnessed by the host to eliminate intracellular pathogens like Mtb.[1]

-

Chemical Genetics: A research approach that utilizes small molecules to perturb protein function, thereby elucidating gene function and cellular pathways.

Molecular Target Identification of this compound

The primary molecular target of this compound in yeast has been identified as Pik1 , a phosphatidylinositol 4-kinase.[1] The corresponding human homolog, Phosphatidylinositol 4-kinase beta (PI4KB) , has been validated as the target in human macrophages.[1]

Data Presentation

While specific quantitative data such as IC50 values are not available in the referenced abstracts, the key qualitative findings from the target identification studies are summarized below. For precise quantitative details, consultation of the full research article by Persaud et al. (2022) is recommended.

| Experiment | Methodology | Key Findings | Organism/System |

| Chemical-Genetic Screen | A yeast chemical-genetics approach was used to identify gene mutations that confer resistance or sensitivity to this compound. | Pik1 was identified as the molecular target of the clionamines.[1] | Saccharomyces cerevisiae (Yeast) |

| Pull-Down Assay | Biotinylated this compound was used as a probe to pull down interacting proteins from yeast cell lysates. | Biotinylated this compound successfully pulled down Pik1.[1] | Saccharomyces cerevisiae (Yeast) |

| Enzyme Activity Assay | The effect of a Clionamine analog on the production of phosphatidylinositol 4-phosphate (PI4P) was measured. | The Clionamine analog inhibited the production of PI4P in yeast Golgi membranes.[1] | Saccharomyces cerevisiae (Yeast) |

| Target Validation in Human Cells | Small interfering RNA (siRNA) was used to knock down the expression of PI4KB, the human homolog of Pik1. | Knockdown of PI4KB inhibited the survival of Mtb in macrophages.[1] | Human Macrophages |

Signaling Pathway

This compound exerts its anti-mycobacterial effect by targeting PI4KB, a key enzyme in the phosphatidylinositol signaling pathway. Inhibition of PI4KB leads to the stimulation of autophagy, which in turn enhances the clearance of Mtb from infected macrophages.

Experimental Workflow for Target Identification

The identification of PI4KB as the molecular target of this compound involved a multi-step, systematic approach, beginning with a broad screen in a model organism and culminating in validation in a human cell system.

Experimental Protocols

The following are generalized protocols for the key experiments used in the identification of this compound's molecular target. For detailed, replicable instructions, it is imperative to consult the original research article by Persaud et al. (2022).

Yeast Chemical-Genetic Screen

Objective: To identify yeast gene mutants that exhibit altered sensitivity to this compound, thereby revealing potential drug targets.

Methodology:

-

A collection of yeast deletion mutant strains, where each strain lacks a single, non-essential gene, is utilized.

-

The mutant strains are grown in the presence of a sub-lethal concentration of this compound.

-

The growth of each mutant strain is compared to a wild-type control.

-

Strains that exhibit hypersensitivity or resistance to this compound are identified.

-

The genes deleted in these strains are considered candidates for the molecular target or components of the target pathway. In the case of this compound, this screen identified Pik1.[1]

Biotinylated this compound Pull-Down Assay

Objective: To confirm a direct physical interaction between this compound and the candidate target protein, Pik1.

Methodology:

-

Synthesis of Biotinylated Probe: this compound is chemically modified to include a biotin tag, creating a "bait" molecule.

-

Preparation of Cell Lysate: Yeast cells are lysed to release their protein content.

-

Incubation: The biotinylated this compound is incubated with the yeast cell lysate to allow for binding to its target protein(s).

-

Capture: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate. These beads bind to the biotinylated this compound, and consequently, any proteins bound to it.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are identified using techniques such as mass spectrometry or Western blotting with an antibody specific to the candidate target (Pik1). A successful pull-down of Pik1 confirms a direct interaction.[1]

PI4P Production Assay

Objective: To determine if this compound inhibits the enzymatic activity of Pik1/PI4KB.

Methodology:

-

Isolated yeast Golgi membranes, which are rich in Pik1, are used as the enzyme source.

-

The substrate for the kinase reaction, phosphatidylinositol, and a phosphate donor (ATP) are added.

-

A Clionamine analog is added to the reaction mixture at various concentrations.

-

The reaction is allowed to proceed for a defined period.

-

The amount of the product, phosphatidylinositol 4-phosphate (PI4P), is quantified.

-

A reduction in PI4P production in the presence of the Clionamine analog indicates inhibition of Pik1 activity.[1]

siRNA-Mediated Knockdown of PI4KB

Objective: To validate that the inhibition of the human homolog, PI4KB, is responsible for the anti-mycobacterial effect of this compound.

Methodology:

-

Transfection: Human macrophages are transfected with small interfering RNA (siRNA) molecules specifically designed to target and degrade the mRNA of PI4KB, thereby reducing its protein expression. A non-targeting siRNA is used as a control.

-

Infection: The transfected macrophages are then infected with Mycobacterium tuberculosis.

-

Assessment of Bacterial Survival: After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFUs).

-

Analysis: A significant reduction in Mtb survival in the PI4KB-knockdown cells, compared to the control cells, indicates that PI4KB is a crucial host factor for Mtb survival and validates it as the functional target of this compound.[1]

Conclusion

The molecular target of this compound has been successfully identified as the phosphatidylinositol 4-kinase PI4KB through a series of well-designed experiments. This discovery provides a clear mechanism of action for this compound's ability to stimulate autophagy and inhibit Mtb survival in macrophages. The methodologies outlined in this guide serve as a valuable reference for researchers engaged in the target identification of novel bioactive compounds. The validation of PI4KB as a host-directed therapeutic target opens new avenues for the development of novel treatments for tuberculosis.

References

In-Depth Technical Guide: Pik1/PI4K as the Target of Clionamine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine natural product Clionamine B has emerged as a significant modulator of cellular autophagy and an inhibitor of Mycobacterium tuberculosis (Mtb) survival within macrophages.[1][2] This technical guide provides a comprehensive overview of the identification and validation of the phosphatidylinositol 4-kinase (PI4K) Pik1, and its human homolog PI4KB, as the direct molecular target of this compound. We will delve into the experimental methodologies employed to elucidate this interaction, present the quantitative data supporting these findings, and visualize the relevant signaling pathways. This document is intended to serve as a detailed resource for researchers in the fields of chemical biology, infectious disease, and drug development.

Introduction to this compound and its Biological Activity

This compound is a marine-derived alkaloid that has been shown to activate autophagy, a cellular process of degradation and recycling of cellular components, and to inhibit the survival of Mtb in infected macrophages.[1][2] The ability of Mtb to evade the host's immune system by interfering with autophagy and phagosomal maturation makes small molecules that can stimulate this pathway, like this compound, attractive candidates for host-directed therapies for tuberculosis.[1]

Target Identification: A Chemical-Genetic Approach

The identification of Pik1 as the target of this compound was accomplished through a yeast chemical-genetic screen. This powerful technique in Saccharomyces cerevisiae allows for the identification of gene-drug interactions by screening a collection of yeast deletion mutants for hypersensitivity to a compound of interest.

Quantitative Data from Target Identification and Validation

| Experiment | Compound | Target | Organism/System | Key Finding | Reference |

| Yeast Chemical-Genetic Screen | This compound | Pik1 | S. cerevisiae | Yeast strains with mutations in PIK1 showed increased sensitivity to this compound. | [1][2] |

| In vitro Pull-down Assay | Biotinylated this compound | Pik1 | S. cerevisiae lysate | Biotinylated this compound successfully pulled down Pik1 protein from yeast cell lysates. | [1][2] |

| PI4P Production Assay | Clionamine analog | Pik1 | Yeast Golgi membranes | A clionamine analog inhibited the production of phosphatidylinositol 4-phosphate (PI4P). | [1][2] |

| siRNA Knockdown | PI4KB siRNA | PI4KB | Human macrophages | Knockdown of PI4KB, the human homolog of Pik1, inhibited the survival of Mtb. | [1][2] |

Experimental Protocols

A detailed protocol for a yeast chemical-genetic screen involves the following key steps:

-

Preparation of Yeast Mutant Library: A comprehensive library of S. cerevisiae gene deletion mutants is arrayed on solid agar plates.

-

Determination of Sub-inhibitory Concentration: The parental yeast strain is grown in the presence of varying concentrations of this compound to determine the highest concentration that does not significantly inhibit growth (typically <15% inhibition).[3][4]

-

Screening: The yeast deletion mutant array is replica-plated onto media containing the sub-inhibitory concentration of this compound and control media.

-

Data Analysis: Plates are incubated, and colony size is quantified. Mutants that show a significant growth defect in the presence of this compound compared to the control are identified as "hits."

-

Hit Validation: Putative hits are re-tested individually to confirm their hypersensitivity to the compound.

This affinity purification method confirms the direct physical interaction between this compound and its protein target.

-

Preparation of Biotinylated this compound: this compound is chemically modified to incorporate a biotin tag.

-

Yeast Lysate Preparation: S. cerevisiae cells are lysed to release cellular proteins.

-

Incubation: The biotinylated this compound is incubated with the yeast lysate to allow for binding to its target protein.

-

Capture: Streptavidin-coated beads, which have a high affinity for biotin, are added to the mixture to capture the biotinylated this compound and any bound proteins.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and identified using techniques such as Western blotting or mass spectrometry, probing for Pik1.

This assay measures the enzymatic activity of Pik1/PI4K and the inhibitory effect of this compound analogs.

-

Isolation of Golgi Membranes: Golgi-enriched membrane fractions are isolated from S. cerevisiae.

-

Kinase Reaction: The isolated Golgi membranes are incubated with phosphatidylinositol (PI) substrate and ATP (often radiolabeled) in the presence or absence of the this compound analog.

-

Lipid Extraction: The reaction is stopped, and the lipids are extracted.

-

Analysis: The production of phosphatidylinositol 4-phosphate (PI4P) is measured, typically by thin-layer chromatography and autoradiography if a radiolabeled substrate is used.

This technique is used to validate the role of the human homolog, PI4KB, in Mtb survival.

-

Cell Culture: Human macrophage-like cells (e.g., THP-1) are cultured.

-

siRNA Transfection: Cells are transfected with small interfering RNA (siRNA) molecules specifically designed to target and degrade PI4KB mRNA, or a non-targeting control siRNA.

-

Mtb Infection: The transfected macrophages are infected with Mycobacterium tuberculosis.

-

Assessment of Bacterial Survival: After a period of infection, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFUs).

Signaling Pathways and Logical Relationships

Target Identification Workflow

The logical flow of experiments to identify Pik1 as the target of this compound is outlined below.

Pik1/PI4K Signaling in Yeast Golgi Trafficking

Pik1 is a key regulator of secretion at the Golgi apparatus in yeast. It generates a pool of PI4P that is essential for the formation of transport vesicles destined for the plasma membrane.

PI4KB Signaling in Macrophage Autophagy and Mtb Control

In macrophages, the human homolog of Pik1, PI4KB, plays a crucial role in the host's defense against Mycobacterium tuberculosis by modulating autophagy (xenophagy). Inhibition of PI4KB disrupts this defense mechanism.

Conclusion and Future Directions

The identification of Pik1/PI4KB as the direct target of this compound provides a critical understanding of its mechanism of action and validates PI4KB as a promising, yet unexploited, target for the development of host-directed therapies for tuberculosis.[1] The detailed experimental protocols and data presented in this guide offer a framework for further investigation into the role of PI4K signaling in infectious diseases and for the development of novel PI4K inhibitors. Future research should focus on the structure-activity relationship of this compound and its analogs to optimize their potency and selectivity for PI4KB, as well as further elucidating the downstream effectors of PI4P in the autophagy pathway within the context of Mtb infection.

References

- 1. Clionamines stimulate autophagy, inhibit Mycobacterium tuberculosis survival in macrophages, and target Pik1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fau-flvc.primo.exlibrisgroup.com [fau-flvc.primo.exlibrisgroup.com]

- 3. Rapid Identification of Chemical Genetic Interactions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Isolating Clionamine B from Cliona celata: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for the isolation of Clionamine B, a potent autophagy-modulating aminosteroid, from the marine sponge Cliona celata. The document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this promising bioactive compound. The guide details the experimental protocols, summarizes quantitative data, and provides visualizations of the isolation workflow and the compound's proposed signaling pathway.

Introduction

The marine sponge Cliona celata is a rich source of diverse secondary metabolites with significant biological activities.[1] Among these are the clionamines, a family of aminosteroids (Clionamines A-D) that have been identified as potent modulators of autophagy.[2][3] this compound, in particular, has garnered interest for its ability to stimulate autophagy and inhibit the survival of Mycobacterium tuberculosis in macrophages, highlighting its potential as a therapeutic lead.[4] This guide presents a comprehensive overview of the isolation of this compound from its natural source.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of aminosteroids from Cliona celata.

Collection and Preparation of Sponge Material

-

Collection: Specimens of Cliona celata are collected by scuba diving.

-

Preservation: Immediately after collection, the sponge material is frozen at -20°C to prevent degradation of the bioactive compounds.

-

Preparation: The frozen sponge tissue is lyophilized (freeze-dried) to remove water, and the dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Crude Metabolites

-

The powdered sponge material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times (e.g., 3 x 24 hours) to ensure complete extraction of the target compounds.

-

The resulting methanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude methanol extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity.

-

The crude extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).

-

This aqueous methanol solution is then sequentially partitioned against solvents of increasing polarity, typically n-hexane followed by dichloromethane (DCM).

-

The organic layers (n-hexane and DCM) and the aqueous methanol layer are collected separately. The clionamines, being moderately polar, are expected to be concentrated in the dichloromethane and/or the aqueous methanol fraction.

Chromatographic Purification of this compound

The fraction enriched with clionamines is further purified using a combination of chromatographic techniques.

-

Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC): The active fraction is adsorbed onto silica gel and subjected to VLC using a stepwise gradient of solvents, for example, from 100% n-hexane to 100% ethyl acetate, followed by gradients of methanol in dichloromethane. Fractions are collected and tested for the presence of this compound.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are pooled and subjected to semi-preparative RP-HPLC for final purification.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water, often with a small amount of trifluoroacetic acid (TFA) as a modifier, is employed.

-

Detection: Eluting compounds are monitored using a UV detector.

-

Fractions corresponding to the peak of this compound are collected.

-

Structure Elucidation

The purified this compound is characterized using a suite of spectroscopic and spectrometric techniques to confirm its identity.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR experiments (e.g., COSY, HSQC, HMBC), are used to elucidate the detailed chemical structure.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation and characterization of this compound.

| Parameter | Value | Reference |

| Extraction Solvent | Methanol | Based on general protocols for Cliona |

| Partitioning Solvents | n-Hexane, Dichloromethane | Based on general protocols for Cliona |

| Final Purification | Reversed-Phase HPLC (C18) | Based on general protocols for Cliona |

| Molecular Formula | C30H51NO4 | Inferred from related compounds |

| Molecular Weight | 489.7 g/mol | Inferred from related compounds |

Visualization of Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Proposed Signaling Pathway of this compound in Autophagy Induction

Conclusion

The isolation of this compound from Cliona celata presents a viable route to obtaining this valuable bioactive compound for further research and development. The methodologies outlined in this guide, from sample collection to final purification, provide a solid framework for researchers in the field. The elucidation of its mechanism of action as an autophagy inducer through the inhibition of Pik1 opens up new avenues for its potential application in treating diseases such as tuberculosis. Further studies are warranted to optimize the isolation yield and to fully explore the therapeutic potential of this compound.

References

Synthesis of Clionamine B and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clionamine B is a marine-derived aminosteroid isolated from the sponge Cliona celata. It has garnered significant interest within the scientific community due to its potent biological activities, including the stimulation of autophagy and the clearance of latent Mycobacterium tuberculosis from infected macrophages.[1] The unique structural features of this compound and its therapeutic potential have prompted efforts towards its total synthesis and the generation of analogues for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthetic strategies employed to access this compound and its derivatives, focusing on the core synthetic route, key chemical transformations, and available quantitative data. While detailed, step-by-step experimental protocols are often proprietary or confined to supplementary materials of publications, this document consolidates the key findings and methodologies reported in the scientific literature.

Core Synthetic Strategy

The total synthesis of this compound was first reported by Forestieri et al. from the Andersen research group at the University of British Columbia.[1][2][3] The synthetic approach commences with the readily available plant sapogenin, tigogenin, as the starting material. The overall strategy involves a multi-step transformation of the spiroketal side chain of tigogenin into the characteristic amino alcohol side chain of this compound. A crucial step in this synthesis is the stereoselective introduction of a hydroxyl group at the C-20 position.

Synthetic Workflow Overview

The synthesis can be broadly divided into several key stages:

-

Modification of the Tigogenin Core: Initial steps focus on the protection of existing functional groups and the oxidative cleavage of the spiroketal side chain to generate a suitable intermediate.

-

Formation of the Lactone Intermediate: The modified side chain is then converted into a γ-lactone.

-

Stereoselective Hydroxylation: A key chiral center is introduced at C-20 via a stereoselective hydroxylation of the lactone enolate.

-

Introduction of the Amino Group: The final stage involves the introduction of the amino functionality to complete the synthesis of this compound.

The synthesis of this compound analogues generally follows a similar pathway, with variations in the final steps to introduce different functional groups on the amino moiety or modifications to the steroid backbone.

Key Experimental Stages and Methodologies

While exhaustive experimental protocols are not fully available in the primary literature abstracts, the key transformations have been described. The following sections detail the pivotal steps in the synthesis of this compound.

Conversion of Tigogenin to the γ-Lactone Intermediate

The synthesis begins with the protection of the 3-hydroxyl group of tigogenin, typically as a silyl ether. The spiroketal side chain is then subjected to oxidative cleavage to yield a carboxylic acid, which is subsequently converted to a γ-lactone. This transformation is a common strategy in steroid chemistry to functionalize the side chain.

Stereoselective α-Hydroxylation of the γ-Lactone

A critical step in the synthesis is the introduction of the C-20 α-hydroxyl group with the correct stereochemistry. This is achieved through the formation of a γ-lactone enolate, followed by oxidation. The original report by Forestieri et al. utilizes molecular oxygen for this stereoselective oxidation.[1][2][3] The stereochemical outcome of this reaction is crucial for the biological activity of the final compound.

Amination and Final Deprotection

The hydroxylactone is then converted to the corresponding amino alcohol. This can be achieved through various synthetic routes, such as the opening of an activated lactone or an epoxide intermediate with an amine source. The final step involves the deprotection of the protecting groups on the steroid core to yield this compound.

Synthesis of this compound Analogues

The synthetic route to this compound can be adapted to produce a variety of analogues for SAR studies. For instance, N-substituted analogues can be prepared by using different primary amines in the final amination step. An N-benzyl derivative of this compound was synthesized and found to be a potent autophagy stimulator. More efficient semi-synthetic routes using environmentally benign reagents have also been developed to facilitate the generation of a wider range of analogues.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound. Due to the limited availability of detailed experimental data in the public domain, this table is based on the information that could be extracted from the available literature.

| Step | Starting Material | Product | Reagents and Conditions (Key) | Yield (%) | Reference(s) |

| Total Synthesis of this compound | Tigogenin | This compound | Multi-step synthesis | N/A | [1],[2],[3] |

| Stereoselective Hydroxylation | γ-lactone | C-20 α-hydroxy-γ-lactone | Formation of γ-lactone enolate followed by oxidation with O2 | N/A | [1],[2],[3] |

N/A: Not available in the searched literature.

Signaling Pathways and Biological Activity

This compound and its analogues are potent stimulators of autophagy.[1] Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. The molecular target of the clionamines has been identified as PIK1, a phosphatidylinositol 4-kinase, which plays a role in regulating trafficking to and from the Golgi apparatus and is involved in the mechanism of autophagy. The ability of this compound to stimulate autophagy is linked to its capacity to aid in the clearance of Mycobacterium tuberculosis from infected macrophages, highlighting its potential as a host-directed therapy for tuberculosis.

Visualizations

Synthetic Pathway of this compound

References

- 1. Synthesis of this compound, an autophagy stimulating aminosteroid isolated from the sponge Cliona celata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clionamines stimulate autophagy, inhibit Mycobacterium tuberculosis survival in macrophages, and target Pik1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Clionamine B: A Technical Guide for Drug Discovery

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Clionamine B, a marine-derived aminosteroid, has emerged as a significant lead compound in the field of autophagy modulation. Its potent biological activities, including the stimulation of autophagy and the clearance of Mycobacterium tuberculosis (Mtb) from infected macrophages, have spurred further investigation into its therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for the design and development of novel therapeutic agents.

Overview of this compound

This compound is an aminosteroid originally isolated from the marine sponge Cliona celata. The total synthesis of this compound has been successfully achieved, starting from the readily available plant sapogenin, tigogenin[1][2][3]. This synthetic route has not only confirmed the structure of the natural product but has also paved the way for the generation of various analogs to explore its SAR.

The primary biological activities of this compound that have been identified are:

-

Autophagy Stimulation: Synthetic this compound has been shown to strongly stimulate autophagy in human breast cancer MCF-7 cells[1][2][3][4].

-

Anti-mycobacterial Activity: this compound and its analogs are capable of clearing latent Mycobacterium tuberculosis from human macrophages[5].

A pivotal discovery in understanding the mechanism of action of this compound is the identification of its molecular target as Phosphatidylinositol 4-kinase (PIK1)[5][6]. This finding provides a crucial anchor for rational drug design and the interpretation of SAR data.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been undertaken to delineate the structural features of this compound that are critical for its biological activity. These studies have involved the synthesis and evaluation of a series of analogs with modifications at various positions of the this compound scaffold.

Summary of SAR Findings

While detailed quantitative data for a comprehensive SAR table is not fully available in the public domain, a PhD thesis from the University of British Columbia outlines the synthesis of ten this compound analogs and provides qualitative insights into their activities[5]. The key findings from this research are summarized below.

| Modification Position | Type of Modification | Effect on Autophagy Stimulation | Effect on Mtb Clearance | Reference |

| Amino Group (N) | Benzylation | Potent stimulation (more potent than this compound) | Varying degrees of activity | [5] |

| Lactone Side Chain | Introduction of heteroatoms (to reduce lipophilicity) | Not conclusively determined | Not conclusively determined | [5] |

| Various | Ten different analogs synthesized | All analogs stimulated autophagy to varying degrees | All analogs cleared Mtb to varying degrees | [5] |

Experimental Protocols

The following sections outline the general methodologies employed in the synthesis and biological evaluation of this compound and its analogs, based on the available literature.

General Synthesis of this compound

The total synthesis of this compound has been reported, providing a scalable route for producing the natural product and its analogs[2][3].

Starting Material: Tigogenin, a plant sapogenin[1][2][3].

Key Synthetic Steps:

-

Degradation of the sapogenin starting material.

-

Dehydrogenation to form an α-methylene lactone intermediate.

-

Conjugate addition to the α-methylene lactone.

-

Stereoselective installation of the α-hydroxyl substituent at C-20 using molecular oxygen as the oxidant[2][3].

-

Reductive amination of a ketone intermediate to introduce the amino group[2].

A more efficient semi-synthesis of this compound analogs has also been developed using environmentally benign reagents to facilitate SAR studies[5].

Autophagy Assays

The autophagy-stimulating activity of this compound and its analogs is typically assessed in a cell-based assay.

Cell Line: Human breast cancer MCF-7 cells[1][4].

General Protocol:

-

MCF-7 cells are cultured in a suitable medium.

-

Cells are treated with various concentrations of the test compounds (this compound or its analogs).

-

After a defined incubation period, cells are harvested and lysed.

-

The level of autophagy is quantified by monitoring the conversion of LC3-I to LC3-II via Western blotting or by using fluorescently tagged LC3 reporters (e.g., GFP-LC3) and analyzing puncta formation through fluorescence microscopy.

Mycobacterium tuberculosis (Mtb) Clearance Assay

The ability of the compounds to clear latent Mtb is evaluated in infected human macrophages.

Cell Line: Human macrophages.

General Protocol:

-

Human macrophages are infected with Mycobacterium tuberculosis.

-

Infected cells are treated with the test compounds.

-

After treatment, the viability of the intracellular Mtb is determined by plating cell lysates on a suitable growth medium and counting the colony-forming units (CFUs). A reduction in CFU count indicates clearance of the bacteria.

Visualizations: Workflows and Signaling Pathways

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the iterative process of an SAR study, from the initial lead compound to the identification of an optimized analog.

Proposed Signaling Pathway of this compound

This diagram depicts the proposed mechanism of action of this compound, involving the inhibition of its molecular target, PIK1, and the subsequent stimulation of autophagy.

Conclusion and Future Directions

The SAR studies of this compound have provided valuable information for the development of new autophagy-stimulating agents. The identification of the N-benzyl analog as a more potent autophagy stimulator highlights a key area for further chemical modification[5]. Future research should focus on:

-

Quantitative SAR: Generating comprehensive quantitative data (e.g., IC50 and EC50 values) for a wider range of analogs to build robust SAR models.

-

Pharmacokinetic Profiling: Evaluating the drug-like properties of the most promising analogs, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

In Vivo Efficacy: Testing the efficacy of optimized analogs in animal models of diseases where autophagy stimulation is considered beneficial, such as neurodegenerative disorders and infectious diseases.

The continued exploration of the this compound scaffold holds significant promise for the discovery of novel therapeutics that can modulate the fundamental cellular process of autophagy for the treatment of a variety of human diseases.

References

- 1. Synthesis of this compound, an autophagy stimulating aminosteroid isolated from the sponge Cliona celata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, activity and molecular target identification of this compound analogues : autophagy stimulating and Mtb clearing amino steroids - UBC Library Open Collections [open.library.ubc.ca]

- 6. Clionamines stimulate autophagy, inhibit Mycobacterium tuberculosis survival in macrophages, and target Pik1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Lipophilicity and Cell Permeability in Clionamine B Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The marine-derived aminosteroid Clionamine B has garnered significant interest for its potent biological activities, including the stimulation of autophagy. As with many natural products, its therapeutic potential is intrinsically linked to its physicochemical properties, which govern its ability to cross cellular membranes and reach intracellular targets. This technical guide explores the critical relationship between lipophilicity and cell permeability for this compound and a series of its synthetic analogues. In the absence of comprehensive experimental data, this guide leverages in silico predictive models to provide a comparative analysis, supplemented with detailed experimental protocols for future validation.

Core Concepts: Lipophilicity and Permeability

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water. Cell permeability, the ability of a compound to traverse the lipid bilayer of a cell membrane, is directly influenced by lipophilicity, alongside other factors such as molecular size, hydrogen bonding capacity, and interaction with membrane transporters. A delicate balance is required; while sufficient lipophilicity is necessary to enter the hydrophobic core of the membrane, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

This compound and Its Analogues: An Overview

This compound is a structurally complex aminosteroid. Research into its therapeutic potential has led to the synthesis of various analogues aimed at exploring the structure-activity relationship (SAR) and optimizing its drug-like properties. A notable effort in this area was the synthesis of ten analogues with modifications targeting the lipophilicity of the parent compound. These modifications primarily involve alterations to the side chain and the steroidal backbone.

Caption: Logical relationship between the this compound scaffold, its synthetic analogues, and the resulting modulation of physicochemical properties.

Data Presentation: In Silico Physicochemical Properties

To facilitate a comparative analysis, the lipophilicity (consensus LogP) and predicted intestinal permeability (Caco-2) of this compound and its ten known analogues were calculated using the SwissADME web tool. The Simplified Molecular Input Line Entry System (SMILES) strings for each compound were used as input for the predictions.

Table 1: Predicted Lipophilicity of this compound and Analogues

| Compound ID | Analogue Description | Consensus LogP |

| 1 | This compound (Parent) | 3.58 |

| 2 | N-Benzyl | 5.24 |

| 3 | N-Allyl | 4.19 |

| 4 | N-Propargyl | 3.86 |

| 5 | N-Methyl | 3.49 |

| 6 | N-Acetyl | 3.10 |

| 7 | N-Boc | 4.69 |

| 8 | C3-Oxo | 3.61 |

| 9 | C3-Hydroxy Epimer | 3.58 |

| 10 | Side Chain Diol | 2.85 |

| 11 | Side Chain Cleaved | 2.54 |

Table 2: Predicted Human Intestinal Permeability of this compound and Analogues

| Compound ID | Analogue Description | Caco-2 Permeability (log Papp in cm/s) | Permeability Classification |

| 1 | This compound (Parent) | -4.85 | High |

| 2 | N-Benzyl | -4.60 | High |

| 3 | N-Allyl | -4.78 | High |

| 4 | N-Propargyl | -4.82 | High |

| 5 | N-Methyl | -4.86 | High |

| 6 | N-Acetyl | -4.92 | High |

| 7 | N-Boc | -4.68 | High |

| 8 | C3-Oxo | -4.84 | High |

| 9 | C3-Hydroxy Epimer | -4.85 | High |

| 10 | Side Chain Diol | -5.01 | High |

| 11 | Side Chain Cleaved | -5.09 | High |

Note: These values are computationally predicted and require experimental validation.

Experimental Protocols

Accurate determination of lipophilicity and cell permeability requires robust experimental procedures. Standard protocols for the shake-flask method (LogP), Parallel Artificial Membrane Permeability Assay (PAMPA), and Caco-2 cell permeability assay are detailed below.

Protocol 1: Lipophilicity Determination (Shake-Flask Method for LogP)

The shake-flask method is the traditional and most reliable method for measuring LogP.

-

Preparation of Phases: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation.

-

Compound Dissolution: Dissolve a precise amount of the test compound in the pre-saturated aqueous phase to a known concentration.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vessel.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Experimental workflow for LogP determination using the shake-flask method.

Protocol 2: Passive Permeability Assessment (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that models passive diffusion.

-

Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

-

Compound Addition: The test compound, dissolved in buffer, is added to the wells of the donor plate.

-

Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated at room temperature for a set period (e.g., 4-18 hours) to allow the compound to diffuse across the artificial membrane.

-

Quantification: After incubation, the plates are separated. The concentration of the compound in both the donor and acceptor wells is measured using an analytical method like LC-MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the concentrations and known parameters (well surface area, incubation time, volumes).

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 3: Intestinal Permeability Assessment (Caco-2 Assay)

The Caco-2 assay is the industry standard in vitro model for predicting human intestinal absorption, as it accounts for passive diffusion, active transport, and efflux.

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in transwell plates and cultured for approximately 21 days. During this time, they differentiate into a polarized monolayer of enterocytes with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

-

Transport Experiment (A to B): The test compound is added to the apical (A, upper) chamber, and the appearance of the compound in the basolateral (B, lower) chamber is monitored over time (e.g., 2 hours).

-

Transport Experiment (B to A): To assess active efflux, the experiment is repeated by adding the compound to the basolateral chamber and monitoring its appearance in the apical chamber.

-

Quantification: Samples are taken from the receiver chamber at specified time points and analyzed by LC-MS/MS to determine the compound concentration.

-

Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio >2 is typically considered indicative of active efflux.

Conclusion

The in silico analysis presented in this guide suggests that this compound and the evaluated analogues are likely to possess high intestinal permeability. The modifications made to the parent structure, while influencing the calculated lipophilicity, did not drastically alter the predicted permeability classification within this set of analogues. For instance, the N-Benzyl analogue (Compound 2) shows a significant increase in lipophilicity (LogP 5.24) compared to the parent compound (LogP 3.58), which corresponds to a slightly more favorable predicted permeability. Conversely, analogues with increased polarity, such as the Side Chain Diol (Compound 10, LogP 2.85), show a slight decrease in the predicted permeability coefficient, though they are still classified as highly permeable.

This guide provides a foundational framework for understanding and investigating the lipophilicity and permeability of this compound analogues. The provided in silico data serves as a valuable starting point for prioritizing compounds for synthesis and further testing, while the detailed experimental protocols offer a clear path for the empirical validation and refinement of these predictions. Such a combined approach is essential for the successful development of this compound analogues as potential therapeutic agents.

Methodological & Application

Application Notes and Protocols for Clionamine B Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction